2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
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Description
2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a useful research compound. Its molecular formula is C23H30ClN5O and its molecular weight is 427.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied for its synthesis and chemical properties. Wang Jin-peng (2013) described a method for preparing similar compounds, optimizing technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
Antibacterial and Anticancer Evaluation
- The compound's derivatives have been evaluated for antibacterial and anticancer activities. S. Bondock and Hanaa Gieman (2015) synthesized related compounds and tested them, finding potent antibacterial activity against S. aureus and broad-range anticancer activity against various tumor cell lines (Bondock & Gieman, 2015).
Pharmacological Applications
- Research has explored the use of similar compounds in pharmacological applications. A. Amr, S. Maigali, and Mohamed M. Abdulla (2008) investigated substituted pyridine derivatives for analgesic and antiparkinsonian activities, showing promising results comparable to standard drugs (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Studies
- N. Patel and S. N. Agravat (2007) conducted antimicrobial studies on new pyridine derivatives, showing variable and modest activity against bacteria and fungi (Patel & Agravat, 2007).
Structural and Molecular Studies
- S. Anthal et al. (2018) studied the structure of similar compounds, analyzing their molecular conformations and interactions, which is crucial for understanding their biological activity (Anthal et al., 2018).
Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O/c1-16-21(17-7-5-6-8-18(17)24)22-25-19(23(2,3)4)15-20(29(22)26-16)28-11-9-27(10-12-28)13-14-30/h5-8,15,30H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVZGELJIJYIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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